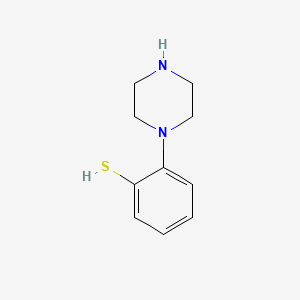

2-(Piperazin-1-yl)benzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHSYALJKNUPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Piperazin 1 Yl Benzenethiol and Its Chemical Analogues

Precursor Chemistry and Starting Material Utilization

The successful synthesis of the target compound and its analogues is highly dependent on the reactivity and proper utilization of key starting materials. Substituted benzenethiols and halogenated aromatic compounds are fundamental precursors in these synthetic pathways.

Reactivity of Substituted Benzenethiols and Thiophenols in Coupling Reactions

Substituted benzenethiols and thiophenols are crucial precursors in the synthesis of 2-(piperazin-1-yl)benzenethiol and its analogues. Their reactivity in various coupling reactions is a key factor in the formation of the aryl-sulfur bond. Thiophenols can undergo electrochemical oxidative C–H/S–H cross-coupling to form vinyl sulfides. rsc.org This process involves the anodic oxidation of the thiophenol to a sulfur radical, which can then couple with other organic substrates. rsc.org The reactivity of thiophenols is influenced by the substituents on the aromatic ring; for instance, those with halogen atoms or electron-donating groups like methoxy (B1213986) have shown good reactivity in these transformations. rsc.org

Another important reaction of thiophenols is their oxidation to disulfides. This can be achieved through photooxidative coupling, a process that can be an alternative to using potentially harmful metal-containing oxidants. nih.govacs.org The efficiency of this photoreaction can be dependent on the pH and the excitation wavelength, with the reaction proceeding through the interaction of an electronically excited thiolate with a neutral thiol. nih.govacs.org The nature of the substituent on the thiophenol, whether electron-withdrawing or electron-donating, does not prevent the photooxidative coupling, highlighting the versatility of this method. nih.govacs.org

However, the direct participation of thiols in some widely used coupling reactions, such as the Suzuki reaction, can be problematic, often necessitating the use of protecting groups for the thiol functionality. researchgate.net

Application of Substituted Chloro-nitrobenzenes and Related Halogenated Aromatic Compounds in Initial Arylations

Substituted chloro-nitrobenzenes are key starting materials in the synthesis of precursors for 2-(piperazin-1-yl)benzenethiol. These compounds are utilized in coupling reactions with substituted benzenethiols to form an intermediate, which then undergoes further transformations. acgpubs.org The presence of the nitro group in the chloro-nitrobenzene activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the initial arylation step.

Recent advancements have also focused on the reductive arylation of nitroarenes with chloroarenes to form diarylamines, a transformation that can be catalyzed by palladium complexes under reducing conditions. nih.govresearchgate.net This approach avoids the separate step of reducing the nitroarene to an aniline (B41778) before coupling. researchgate.net The mechanism of such reactions can be complex, involving the in situ reduction of the nitroarene to an azoarene, followed by dual N-arylation and subsequent reductive cleavage of the N-N bond. nih.gov The scope of this methodology has been expanded to include various aryl sulfonates and benzyl (B1604629) acetates as electrophiles for the arylation of nitroarenes. nih.gov

Diverse Synthetic Routes for Piperazine (B1678402) Core Integration

The formation of the piperazine ring and its attachment to the aromatic system are central to the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, each with its own advantages and specific applications.

Cyclization Reactions Employing Bis(2-chloroethyl)amine (B1207034) Hydrochloride

A common and effective method for constructing the piperazine ring involves the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride. acgpubs.orgresearchgate.net In a typical synthesis of a 2-(piperazin-1-yl)benzenethiol analogue, an aniline intermediate, such as 2-((2,4-Dimethylphenyl)thio)aniline, is reacted with bis(2-chloroethyl)amine hydrochloride in a suitable solvent like N,N-dimethylformamide at elevated temperatures to yield the desired piperazine moiety. acgpubs.org This method is widely applicable for the synthesis of various N-aryl piperazines. researchgate.netgoogle.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. google.com For instance, the synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride is achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures between 120-220 °C. google.com

N-Arylation Strategies for Piperazine Ring Formation onto Aromatic Systems

The direct formation of a C-N bond between a pre-existing piperazine ring and an aromatic system is a key strategy for synthesizing N-arylpiperazines. Several methods are available for this transformation, including the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov Nickel-catalyzed N-arylation of piperazine with aryl chlorides has also been shown to be an effective method, allowing for the selective synthesis of either N-aryl or N,N'-diaryl piperazines. researchgate.net The choice of catalyst and ligand is crucial for achieving high selectivity and yields in these coupling reactions. organic-chemistry.org For instance, a 2,2'-bipyridine (B1663995) liganded nickel catalyst has demonstrated good selectivity for the mono-arylation of piperazine. researchgate.net

Nucleophilic Substitution Reactions Involving Piperazine and Activated Aryl Substrates

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of N-arylpiperazines, particularly when the aromatic substrate is activated by electron-withdrawing groups. nih.gov Piperazine, acting as a nucleophile, can displace a leaving group, typically a halide, from an activated aromatic ring. For example, piperazine reacts with pentafluoropyridine, an activated aryl substrate, to yield a substituted piperazine derivative. researchgate.net The reaction with polyfluoroarenes often occurs selectively at the para-position. mdpi.com This method is also applicable in the synthesis of drug molecules, where piperazine is coupled with activated heterocyclic systems. nih.gov The reaction conditions for SNAr typically involve a base and a suitable solvent, and the reactivity of the aryl substrate is a key determinant of the reaction's success. researchgate.netmdpi.com

Data Tables

Table 1: Reactivity of Substituted Thiophenols in Coupling Reactions

| Thiophenol Substituent | Reaction Type | Product Type | Reactivity/Yield | Reference |

| Cl, Br, F | Electrochemical C-H/S-H Coupling | Vinyl Sulfides | Good (76-89% yields) | rsc.org |

| Me, OMe | Electrochemical C-H/S-H Coupling | Vinyl Sulfides | Good | rsc.org |

| NO₂, COOH, Cl, OCH₃ | Photooxidative Coupling | Disulfides | High (e.g., 81% for p-nitrothiophenol) | nih.govacs.org |

| General | Suzuki Coupling | Biaryls | Problematic without protecting group | researchgate.net |

Table 2: Synthetic Routes for Piperazine Core Integration

| Method | Key Reagents | Intermediate/Product | Key Features | Reference |

| Cyclization | Aniline derivative, Bis(2-chloroethyl)amine hydrochloride | N-Arylpiperazine | Widely applicable, high temperatures often required | acgpubs.orgresearchgate.netgoogle.com |

| N-Arylation | Piperazine, Aryl halide | N-Arylpiperazine | Requires catalyst (e.g., Pd, Ni, Cu) | nih.govresearchgate.net |

| Nucleophilic Substitution | Piperazine, Activated aryl halide | N-Arylpiperazine | Effective for electron-deficient aromatics | nih.govresearchgate.netmdpi.com |

Aminomethylation and Mannich Base Condensation for Piperazine Functionalization

Aminomethylation and Mannich base condensation reactions are pivotal in the functionalization of the piperazine ring. The Mannich reaction, a three-component condensation, typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a secondary amine like piperazine. This reaction provides a versatile route to introduce a piperazinomethyl group onto various scaffolds.

In the context of synthesizing analogs of 2-(piperazin-1-yl)benzenethiol, a Mannich base condensation could be envisioned where a suitable precursor is reacted with piperazine and formaldehyde. For instance, substituted piperazine derivatives can be prepared by reacting monosubstituted piperazine with formaldehyde and a compound containing an active hydrogen, such as benzotriazole. This intermediate can then be reacted with an appropriate Grignard reagent to yield the desired disubstituted piperazine. This approach highlights the utility of Mannich base chemistry in elaborating the piperazine structure.

Directed Synthesis of the 2-(Piperazin-1-yl)benzenethiol Core

The direct synthesis of the 2-(piperazin-1-yl)benzenethiol core requires careful planning of the reaction sequence to ensure the correct placement of the piperazine and thiol groups on the benzene (B151609) ring.

Multi-step syntheses are often necessary for constructing complex molecules like 2-(piperazin-1-yl)benzenethiol. A common strategy involves the initial synthesis of a substituted aniline precursor, followed by the introduction of the thiol group. For example, the synthesis of N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. nih.gov The choice of reaction often depends on the specific substrates and the desired scale of the synthesis. nih.gov

Optimization of the reaction sequence is crucial for maximizing yield and minimizing side products. For instance, in the synthesis of the antidepressant vortioxetine, which contains a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine core, the process involves the reaction of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate with 2,4-dimethylthiophenol in the presence of a palladium catalyst, followed by deprotection. google.com The optimization of catalyst, ligand, base, and solvent is critical for the efficiency of such cross-coupling reactions. nih.gov Continuous flow chemistry is also emerging as a powerful tool for optimizing multi-step syntheses by allowing for rapid variation of reaction parameters and efficient in-line purification. nih.govsyrris.jp

A key step in many synthetic routes to amino-substituted benzenethiols is the reduction of a nitro group. The nitration of an aromatic ring followed by reduction is a classic and widely used method for introducing an amino group. beilstein-journals.org For nitro-substituted precursors of 2-(piperazin-1-yl)benzenethiol, various reducing agents can be employed.

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon. wikipedia.orgyoutube.com Another effective method is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. youtube.comyoutube.com The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. youtube.com For instance, if a molecule contains a double or triple bond, a more selective reducing agent might be necessary to avoid unwanted hydrogenation. youtube.com Metal-free reduction methods, such as the use of trichlorosilane, offer a mild and inexpensive alternative. beilstein-journals.org

A plausible synthetic route to 2-aminobenzenethiols involves the reaction of a halonitrobenzene with sodium polysulfide to form a bis-(o-nitrophenyl) disulfide, which is then reduced. ijcrt.org The reduction step simultaneously converts the nitro groups to amino groups and cleaves the disulfide bond to yield the desired 2-aminobenzenethiol. ijcrt.org However, this method is not suitable for preparing nitro-substituted 2-aminobenzenethiols as the nitro group would also be reduced. ijcrt.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H2 / Raney Ni or Pt/C | Catalytic hydrogenation | Can reduce other unsaturated groups |

| Fe / HCl or Acetic Acid | Metal in acid | Generally selective for the nitro group |

| SnCl2 / HCl | Metal salt in acid | Can be used for selective reductions |

| HSiCl3 / Tertiary Amine | Metal-free | Mild and inexpensive |

| Zn / Acetic Acid or HCl | Metal in acid | Effective for disulfide cleavage and nitro reduction |

The formation of the thiol group in 2-(piperazin-1-yl)benzenethiol can be accomplished through the cleavage of a disulfide bond. Disulfides can serve as stable precursors that are converted to the corresponding thiols in the final steps of a synthesis. The synthesis of sulfur-containing piperazine derivatives can be achieved by reacting disulfides with a piperazine-containing intermediate. nih.gov

The cleavage of the S-S bond in a disulfide can be achieved using various reducing agents. A common laboratory method involves the use of zinc dust in an acidic medium. ijcrt.org This method is particularly useful when the disulfide also contains reducible groups like nitro substituents, as both transformations can occur in a single step. ijcrt.org Thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are also a fundamental process in the chemistry of sulfur-containing compounds. researchgate.net

For example, a synthetic strategy could involve the preparation of a bis-(2-(piperazin-1-yl)phenyl) disulfide intermediate. This intermediate could then be reduced to yield two molecules of the target 2-(piperazin-1-yl)benzenethiol. This approach offers the advantage of handling a more stable disulfide precursor until the final deprotection step.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. wjpmr.comunibo.it In the synthesis of piperazine derivatives, several green approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comscipublications.comnih.gov Reactions that typically require several hours of conventional heating can often be completed in minutes under microwave irradiation, leading to significant energy savings and often improved yields. mdpi.comnih.gov The synthesis of monosubstituted piperazine derivatives has been shown to be significantly faster with microwave assistance compared to conventional heating. mdpi.com

The use of water as a solvent is another key aspect of green chemistry. rsc.org Catalytic reactions in aqueous media are highly desirable as they avoid the use of volatile and often toxic organic solvents. scispace.com The synthesis of benzothiazole-2-thiols, which are structurally related to benzenethiols, has been successfully carried out in water, demonstrating the feasibility of aqueous-phase synthesis for sulfur-containing aromatic compounds. rsc.org

Table 2: Comparison of Conventional and Green Synthetic Methods

| Method | Advantages | Disadvantages |

| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption |

| Microwave Irradiation | Rapid reaction rates, improved yields, energy efficient. mdpi.comnih.gov | Requires specialized equipment |

| Organic Solvents | Good solubility for many reactants | Often toxic, volatile, and difficult to dispose of |

| Aqueous Medium | Environmentally benign, inexpensive, non-flammable | Limited solubility for non-polar reactants |

Base-Assisted Reactions and Solvent System Selection

The synthesis of 2-(piperazin-1-yl)benzenethiol and its analogues often involves nucleophilic substitution or coupling reactions where the selection of an appropriate base and solvent system is critical for reaction efficiency and yield. The base serves to deprotonate a nucleophile, typically an amine or thiol, increasing its reactivity, while the solvent influences reactant solubility, reaction rate, and the stability of intermediates.

In the synthesis of piperazine derivatives, a variety of bases are employed depending on the specific reaction. For N-arylation of piperazine with a suitable aryl halide, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. acgpubs.orggoogle.com For instance, the reaction of piperazine with 1-fluoro-2-nitrobenzene (B31998) can be effectively carried out in the presence of K₂CO₃. google.com Stronger bases such as sodium hydride (NaH) are utilized when a less acidic N-H bond needs to be deprotonated, for example, in the alkylation of a pre-formed piperazine derivative. acgpubs.org The choice of base can significantly impact the reaction's outcome; for example, in palladium-catalyzed aminations, sodium tert-butoxide (t-BuONa) is a frequently used strong, non-nucleophilic base. acs.orguwindsor.ca

The solvent system is selected to ensure the solubility of reactants and reagents and to facilitate the desired reaction pathway. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are frequently chosen for these types of syntheses. acgpubs.orggoogle.com DMF is a common solvent for reactions involving bases like potassium carbonate, providing a suitable medium for the N-arylation of piperazine. acgpubs.orggoogle.com THF is often used with stronger bases like NaH. acgpubs.org In some cases, protic solvents like ethanol (B145695) can be employed, particularly in greener synthetic approaches. nih.gov The selection of the solvent can also be influenced by the reaction temperature, with higher-boiling point solvents like DMF being suitable for reactions requiring elevated temperatures. rsc.org

The interplay between the base and solvent is crucial. A strong base like t-BuONa in a non-polar solvent like toluene (B28343) is a common combination for Buchwald-Hartwig amination reactions. uwindsor.ca The effectiveness of the base can be modulated by the solvent's ability to solvate the resulting ions.

Table 1: Examples of Base and Solvent Systems in Analogous Syntheses

| Reactants | Base | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Piperazine and 1-fluoro-2-nitrobenzene | K₂CO₃ | DMF | 50 °C | N-arylation of piperazine. google.com |

| 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine and Alkyl Halide | NaH | THF | 0 °C to RT | N-alkylation of a substituted piperazine. acgpubs.org |

| 2-Bromopyridine, Phenols, and DABCO | Cs₂CO₃ | DMF | 140 °C | DABCO ring opening and subsequent coupling. rsc.org |

| Aryl Halides and Amines (General) | t-BuONa | Toluene | 80-110 °C | Palladium-catalyzed C-N bond formation. uwindsor.ca |

Palladium-Catalyzed Coupling Reactions in Analogous Aromatic C-N/C-S Bond Formations

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are the key linkages in 2-(piperazin-1-yl)benzenethiol. These reactions offer a direct route to structurally diverse aromatic amines and thioethers under relatively mild conditions. acs.orgrsc.org

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation, enabling the coupling of amines with aryl halides or pseudohalides. acs.orguwindsor.ca This reaction is instrumental in synthesizing arylpiperazine moieties. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective at promoting the key steps of the catalytic cycle. rsc.orgnih.gov

Similarly, palladium-catalyzed C-S bond formation provides an efficient route to aryl thioethers. rsc.orgnih.gov This transformation couples thiols with aryl halides and has become a popular synthetic method. acs.org The mechanism is analogous to C-N coupling, involving oxidative addition, formation of a palladium thiolate complex, and reductive elimination. researchgate.net A significant challenge in C-S coupling is the potential for catalyst deactivation, as thiols can strongly bind to palladium centers. nih.gov Research has shown that using monophosphine ligands, contrary to earlier beliefs that favored chelating bisphosphine ligands, can lead to more effective catalysis at lower temperatures with soluble bases. nih.govacs.org

The scope of these reactions is broad, accommodating a wide range of functional groups on both the aromatic partner and the amine or thiol. acs.orgnih.gov This tolerance is crucial for the synthesis of complex molecules. For instance, palladium catalysis allows for the coupling of various aryl halides with piperazine, even in hindered positions, to form the desired C-N bond. acs.org Likewise, both electron-rich and electron-deficient thiols can be effectively arylated. nih.gov

Table 2: Components of Palladium-Catalyzed C-N/C-S Coupling Systems

| Component | Function | Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, BippyPhos/[Pd(cinnamyl)Cl]₂. rsc.org |

| Ligand | Stabilizes the catalyst, modulates reactivity and steric environment. | P(o-tolyl)₃, BINAP, Xantphos, Monophosphine ligands (e.g., t-Bu₃P). rsc.orgnih.gov |

| Base | Deprotonates the amine or thiol nucleophile. | NaO-t-Bu, Cs₂CO₃, K₃PO₄. acs.orguwindsor.ca |

| Substrates | Coupling partners. | Aryl bromides, aryl chlorides, aryl triflates; Piperazine, benzenethiol (B1682325). acs.org |

| Solvent | Reaction medium. | Toluene, Dioxane, DMF. uwindsor.ca |

Control of Regioselectivity and Yield Enhancement in Target Compound Formation

Achieving high regioselectivity and maximizing the yield are paramount in the synthesis of a specific isomer like 2-(piperazin-1-yl)benzenethiol. Regioselectivity, the control of the position of bond formation on the aromatic ring, is dictated by the inherent electronic and steric properties of the substrates and the reaction mechanism.

In the context of forming the "2-" substituted pattern (ortho-substitution), the synthetic strategy must overcome the statistical and electronic biases that might favor other isomers. For instance, in electrophilic aromatic substitution (EAS) reactions, the directing effects of substituents already on the benzene ring determine the position of incoming groups. rsc.orgyoutube.com However, for building the target compound, nucleophilic aromatic substitution (SNAAr) or metal-catalyzed cross-coupling reactions are more common.

In SNAAr reactions, the regioselectivity is controlled by the position of a leaving group (like a halogen) and the presence of an electron-withdrawing group (like a nitro group) ortho or para to it, which activates the ring for nucleophilic attack. For example, the synthesis of 1-(2-nitrophenyl)piperazine (B181537) from 1-fluoro-2-nitrobenzene and piperazine proceeds with high regioselectivity because the fluorine atom is activated by the ortho-nitro group. google.com Subsequent reduction of the nitro group and introduction of the thiol would lead to the desired 2-substituted pattern.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halide on the aromatic substrate. rsc.org To synthesize 2-(piperazin-1-yl)benzenethiol, one would start with a 1,2-disubstituted benzene, such as 2-bromochlorobenzene or 2-bromoiodobenzene. The challenge then becomes achieving selective reaction at one of the halide positions. The differential reactivity of halogens in palladium catalysis (I > Br > Cl) can be exploited to control the sequence of C-N and C-S bond formations, thereby ensuring the correct regiochemistry.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Molecular Proton Environments and Connectivity

Proton NMR (¹H NMR) analysis of 2-(Piperazin-1-yl)benzenethiol allows for the identification and mapping of all proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzenethiol (B1682325) ring and the aliphatic protons of the piperazine (B1678402) moiety.

The aromatic region typically displays complex multiplets for the four protons on the ortho-disubstituted benzene (B151609) ring, expected between δ 6.8 and 7.5 ppm. The piperazine ring shows two distinct sets of signals for its eight protons. The four protons on the nitrogen atom adjacent to the phenyl ring (N1) and the four on the secondary amine nitrogen (N4) are chemically non-equivalent, typically appearing as multiplets in the δ 2.5–3.8 ppm range. mdpi.commdpi.combeilstein-journals.orgmdpi.comorientjchem.org A broad singlet corresponding to the piperazine N-H proton is also anticipated, with its chemical shift being concentration and solvent-dependent. Furthermore, a characteristic singlet for the thiol (S-H) proton is expected, generally appearing between δ 3.0 and 4.0 ppm. rsc.org

The specific chemical shifts and coupling constants provide definitive information on the substitution pattern and the connectivity between the benzenethiol and piperazine fragments.

Table 1: Expected ¹H NMR Chemical Shifts for 2-(Piperazin-1-yl)benzenethiol

| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) | 4H |

| Thiol (S-H) | 3.0 - 4.0 | Singlet (s) | 1H |

| Piperazine (-CH₂-N-Ar) | 3.0 - 3.8 | Multiplet (m) | 4H |

| Piperazine (-CH₂-NH) | 2.5 - 3.2 | Multiplet (m) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a detailed map of the carbon framework. Due to the wide chemical shift range of ¹³C NMR, a distinct signal is typically observed for each unique carbon atom in the molecule, preventing the signal overlap often seen in proton spectra. libretexts.org

For 2-(Piperazin-1-yl)benzenethiol, eight distinct signals are expected. The six carbons of the aromatic ring resonate in the downfield region (δ 115–155 ppm). The carbon atom bonded to the piperazine nitrogen (C-N) is expected at the lower end of this range (around δ 150 ppm), while the carbon bonded to the sulfur atom (C-S) is anticipated near δ 130 ppm. The remaining four aromatic carbons produce signals between δ 115 and 130 ppm. libretexts.orgrsc.org The two chemically non-equivalent pairs of methylene (B1212753) carbons in the piperazine ring are expected to appear in the aliphatic region, typically between δ 45 and 55 ppm. beilstein-journals.orgorientjchem.orgnih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for 2-(Piperazin-1-yl)benzenethiol

| Carbon Type | Expected Chemical Shift (δ ppm) |

|---|---|

| Aromatic (C-N) | 148 - 155 |

| Aromatic (C-S) | 128 - 135 |

| Aromatic (C-H) | 115 - 130 |

| Piperazine (-CH₂-N-Ar) | 50 - 55 |

Solid-State NMR Techniques (¹³C CP/MAS, ¹⁵N CP/MAS) for Probing Solid-State Conformation and Protonation States

While solution-state NMR describes the molecule in a dynamic, averaged state, solid-state NMR (ssNMR) provides critical information about the structure, conformation, and intermolecular interactions in the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are essential for obtaining high-resolution spectra from solid samples. mdpi.com

¹³C CP/MAS NMR would be employed to analyze the carbon skeleton in the solid phase. The appearance of more than the expected eight carbon signals could indicate the presence of multiple, crystallographically distinct molecules in the asymmetric unit of the crystal lattice or the existence of different polymorphs (crystal forms). mdpi.com

¹⁵N CP/MAS NMR is a particularly powerful tool for this molecule, as it directly probes the nitrogen environments of the piperazine ring. The ¹⁵N chemical shift is highly sensitive to the local electronic environment, including hybridization and protonation state. mdpi.com This technique can definitively determine if the piperazine nitrogen exists in a neutral state or if it is protonated, for instance, in the form of a hydrochloride salt. Such protonation events cause significant downfield shifts in the ¹⁵N spectrum, providing unambiguous evidence of the acid-base character in the solid state. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecular bonds. It is exceptionally useful for identifying functional groups and providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The resulting spectrum provides a reliable method for identifying key functional groups.

The FT-IR spectrum of 2-(Piperazin-1-yl)benzenethiol is expected to show several characteristic absorption bands. A weak but sharp band for the S-H stretch is anticipated around 2550-2600 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring typically appears as a medium band in the 3200-3400 cm⁻¹ region. niscpr.res.in Aliphatic C-H stretching from the piperazine CH₂ groups is expected just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. researchgate.netuc.edu The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including C-N and C-S stretching vibrations and aromatic ring bending modes. researchgate.netspecac.com A strong absorption around 740-770 cm⁻¹ would be indicative of the ortho-disubstitution pattern on the benzene ring.

Table 3: Diagnostic FT-IR Absorption Frequencies for 2-(Piperazin-1-yl)benzenethiol

| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Piperazine Amine | 3200 - 3400 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Piperazine (CH₂) | 2800 - 2950 | Medium-Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Amine | 1100 - 1300 | Medium-Strong |

| C-H OOP Bending | ortho-disubstituted | 740 - 770 | Strong |

Fourier-Transform Raman Spectroscopy for Complementary Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. libretexts.org

Table 4: Prominent FT-Raman Shifts for 2-(Piperazin-1-yl)benzenethiol

| Vibrational Mode | Functional Group | Expected Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | Thiol | 2550 - 2600 | Medium |

| C=C Stretch | Aromatic Ring | 1570 - 1600 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Very Strong |

| C-S Stretch | Thiol | 600 - 800 | Medium-Strong |

| C-H Stretch | Aromatic/Aliphatic | 2800 - 3100 | Strong |

Table of Compounds

| Compound Name |

|---|

| 2-(Piperazin-1-yl)benzenethiol |

| Piperazine |

| Benzenethiol |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and investigating the fragmentation of 2-(Piperazin-1-yl)benzenethiol. The compound has a molecular formula of C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol . bldpharm.com In mass spectral analysis, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) is a key identifier.

The fragmentation pattern of piperazine-containing compounds is well-documented and typically involves cleavages within the piperazine ring. researchgate.netlibretexts.org For aromatic piperazine derivatives, characteristic fragmentation includes the loss of portions of the piperazine ring. researchgate.net While a specific mass spectrum for 2-(Piperazin-1-yl)benzenethiol is not detailed in the provided results, analysis of similar structures, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, shows fragmentation patterns that help in structural elucidation. orientjchem.org The fragmentation of benzenethiol itself under electron ionization shows a prominent molecular ion peak. nist.gov For substituted tetrazoles with an allyl group, fragmentation often involves the cleavage of the bond connecting the allyl group to the ring. nih.gov This suggests that for 2-(Piperazin-1-yl)benzenethiol, a likely fragmentation pathway would involve the cleavage of the C-N bond between the phenyl and piperazine rings or fragmentation within the piperazine ring itself.

Table 1: Mass Spectrometry Data for 2-(Piperazin-1-yl)benzenethiol and Related Structures

| Compound/Fragment | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | Ion Type |

| 2-(Piperazin-1-yl)benzenethiol | C₁₀H₁₄N₂S | 194.30 | - | - |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | C₁₄H₂₁N₃O | 247.17 | 247.11 | [M+H]⁺ |

| 1-(4-bromobenzyl)piperazin-1-yl)-N-(2,6-dimethylphenyl) acetamide | C₂₁H₂₆BrN₃O | 415.13 | 416.68 | [M+1]⁺ |

| N-(2,6-dimethylphenyl)-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)acetamide | C₂₁H₂₇N₃O₄S | 417.17 | 418.25 | [M+1]⁺ |

X-ray Diffraction Analysis for Atomic-Level Structural Architecture

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule. aps.org For derivatives of 2-(Piperazin-1-yl)benzenethiol, SCXRD studies reveal key structural features. In many piperazine derivatives, the piperazine ring adopts a chair conformation. rsc.orgresearchgate.netscielo.org.za For instance, in the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the central piperazine ring is in an almost perfect chair conformation. researchgate.net Similarly, the piperazine ring in N-[(4-arylpiperazin-1-yl)-alkyl]2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives also adopts a chair conformation. researchgate.net

The way molecules pack in a crystal is governed by intermolecular interactions, with hydrogen bonding being a particularly significant force. rsc.org The presence of N-H and S-H groups in 2-(Piperazin-1-yl)benzenethiol makes it capable of forming hydrogen bonds. In the crystal structures of related piperazine compounds, a variety of hydrogen bonds, such as N-H···O and C-H···O, are observed, which link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.goviucr.org

For example, in 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a combination of C-H···O and C-H···π(arene) hydrogen bonds creates a three-dimensional framework. researchgate.net Weak C-H···π interactions are also frequently observed, adding further stability to the crystal packing. researchgate.netscirp.org The analysis of Hirshfeld surfaces can provide detailed insights into these intermolecular contacts. rsc.orgscirp.org In the absence of strong hydrogen bond donors, weaker interactions like C-H···O and π-π stacking interactions become dominant in directing the supramolecular architecture. researchgate.netresearchgate.net

Table 2: Hydrogen Bonding and Intermolecular Interactions in Piperazine Derivatives

| Compound | Hydrogen Bond Type(s) | Supramolecular Motif |

| 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine | C-H···O, C-H···π(arene), N···I | 3D Framework |

| 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | O-H···O, C-H···O | Dimer, Zigzag chains |

| N-benzyl-3-spiro-succinimides | C-H···O | Supramolecular synthons |

| 1-(2-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine | C-H···O | Chains |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. miami.edusiyavula.com Aromatic compounds like 2-(Piperazin-1-yl)benzenethiol are expected to show absorption bands corresponding to π-π* transitions of the benzene ring and n-π* transitions involving the heteroatoms (N, S). units.itnih.gov The absorption spectrum of benzenethiol shows a maximum at 236 nm. units.it For derivatives, the position and intensity of these bands can be influenced by substituents.

The solvent environment can significantly affect the absorption and emission spectra, a phenomenon known as solvatochromism. mdpi.comresearchgate.net For example, a benzanthrone (B145504) dye with a piperazine substituent exhibits a bathochromic (red) shift of its absorption maximum from 426 nm in hexane (B92381) to 457 nm in DMSO. mdpi.com Similarly, its luminescence maximum shifts bathochromically by 68 nm when moving from benzene to ethanol (B145695). mdpi.com This sensitivity to solvent polarity arises from differential stabilization of the ground and excited states of the molecule.

While the parent compound may not be strongly luminescent, the 2-(piperazin-1-yl)benzenethiol scaffold is a useful component in the design of fluorescent probes. nih.gov The fluorescence of molecules containing a piperazine unit can often be quenched through a process called photoinduced electron transfer (PET). researchgate.net However, this quenching can be modulated by structural modifications or by interaction with analytes, leading to a "turn-on" fluorescence response.

For instance, naphthalimide derivatives with a piperazine substituent can act as pH sensors; protonation of the piperazine nitrogen stops the PET process and leads to a significant increase in fluorescence intensity. researchgate.net Similarly, ferrocene-naphthalimide dyads with a piperazine linker can act as dual-mode molecular switches, where the fluorescence is switched off by PET but can be turned on by oxidation of the ferrocene (B1249389) unit or protonation of the piperazine. researchgate.net The emission color of such compounds can also be tuned by altering the π-conjugated system. rsc.org For example, naphtho[2,3-d]thiazole-4,9-diones with a piperazine group exhibit a significant bathochromic shift and orange-red fluorescence in polar solvents. mdpi.com

Table 3: Photophysical Properties of Piperazine-Containing Dyes

| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Key Feature |

| Benzanthrone-piperazine dye | 426-457 | - | Solvatochromism |

| Naphthalimide-piperazine | - | ~525 | pH-dependent fluorescence |

| Naphtho[2,3-d]thiazole-4,9-dione-piperazine | - | >600 (in polar solvents) | Solvatochromic fluorescence |

| Triarylborane-piperazine chromophore | - | Tunable (blue to pink) | Tunable emission |

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Piperazin-1-yl)benzenethiol. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p) or 6-31G(d,p), to solve the Kohn-Sham equations for the molecule. dntb.gov.uatjpr.orgresearchgate.nettandfonline.comacs.orgtandfonline.com

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. acs.orgcnr.it For 2-(Piperazin-1-yl)benzenethiol, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The piperazine (B1678402) ring can exist in several conformations, such as chair, boat, and twist-boat. Theoretical studies have shown that for similar heterocyclic systems, the chair conformation is often the most stable. acs.org A potential energy surface scan can be performed by systematically changing a specific dihedral angle to identify the most stable conformer, which corresponds to the global minimum on the energy profile. researchgate.net The optimized geometry provides the foundation for all subsequent calculations. For instance, in a related piperazine derivative, the chair axial trans conformer was identified as the most stable among 12 possibilities. acs.org

Table 1: Representative Calculated Geometrical Parameters for a Phenylpiperazine Moiety This table is illustrative and based on general findings for phenylpiperazine derivatives. Actual values for 2-(Piperazin-1-yl)benzenethiol would require specific calculations.

| Parameter | Calculated Value (Å or °) | Experimental (XRD) Value (Å or °) |

|---|---|---|

| C-N (piperazine) | 1.459 | 1.459 |

| C-C (piperazine) | 1.527 | 1.527 |

| C-N-C (angle) | 110.5 | - |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scispace.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scispace.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, lower kinetic stability, and easier charge transfer. scispace.com

For molecules containing a phenylpiperazine moiety, the HOMO is often localized on the benzene (B151609) rings, indicating these are the primary sites for electrophilic attack. tjpr.org The LUMO, conversely, might be centered on other parts of the molecule. tjpr.org In the case of 2-(Piperazin-1-yl)benzenethiol, the thiol group would also significantly influence the electronic distribution. DFT calculations can precisely map the electron density of these orbitals. For a similar compound, the calculated HOMO and LUMO energies were -0.17944 eV and -0.09162 eV, respectively, resulting in a small energy gap of 0.08782 eV, indicating high reactivity. tjpr.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters This table presents hypothetical data for 2-(Piperazin-1-yl)benzenethiol based on typical values for similar compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.629 |

| ELUMO | -2.053 |

| Energy Gap (ΔE) | 3.576 |

Computational methods can simulate the infrared (IR) and Raman spectra of 2-(Piperazin-1-yl)benzenethiol. acs.orgarxiv.orguzh.ch By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. arxiv.org This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. mdpi.com For instance, the characteristic C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The C-S stretching frequency would be of particular interest in confirming the structure of 2-(Piperazin-1-yl)benzenethiol. Discrepancies between the calculated and experimental spectra can often be resolved by scaling the theoretical frequencies. The Vibrational Energy Distribution Analysis (VEDA) can be used to provide a detailed assignment of each vibrational mode. mdpi.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netchemrxiv.org This is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net Electron-rich regions, typically colored red or yellow, indicate likely sites for electrophilic attack, while electron-poor regions, colored blue, are susceptible to nucleophilic attack. nih.govacs.org For 2-(Piperazin-1-yl)benzenethiol, the MEP surface would likely show negative potential around the nitrogen atoms of the piperazine ring and the sulfur atom of the thiol group, indicating these are potential sites for hydrogen bonding and interaction with electrophiles. nih.gov The hydrogen atoms, particularly the one on the thiol group, would exhibit a positive potential. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis spectra). aps.orgmpg.deuci.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). respectprogram.org These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions involved. dntb.gov.ua For 2-(Piperazin-1-yl)benzenethiol, TD-DFT calculations could identify the transitions responsible for its absorption bands, likely involving π → π* transitions within the benzene ring and n → π* transitions involving the heteroatoms. beilstein-journals.org

Quantum Theory of Atoms in Molecules (QTAIM) for Detailed Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). researchgate.netuni-rostock.de This method defines atoms as regions of space and characterizes the bonds between them by locating critical points in the electron density field. uni-rostock.deorientjchem.org

For 2-(Piperazin-1-yl)benzenethiol, a QTAIM analysis would identify the bond critical points (BCPs) for all covalent bonds, such as the C-S, C-N, C-C, and C-H bonds. The properties at these BCPs, including the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative measures of bond strength and type. For instance, a high ρ(r)BCP and a negative ∇²ρ(r)BCP are characteristic of a shared (covalent) interaction.

Furthermore, QTAIM is exceptionally useful for identifying and characterizing weaker non-covalent interactions, which are crucial for understanding the conformational preferences and intermolecular associations of the molecule. researchgate.net This could include potential intramolecular hydrogen bonds between the thiol hydrogen and the piperazine nitrogen, or intermolecular interactions in a condensed phase. The presence of such an interaction would be confirmed by a bond path linking the two atoms and specific topological properties at the corresponding BCP. orientjchem.org

Modeling of Solvent Effects in Theoretical Calculations (e.g., Conductor-like Polarizable Continuum Model (CPCM))

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation method in computational chemistry to account for these effects. wikipedia.orgnih.gov This model places the solute molecule within a cavity in a continuous dielectric medium that represents the solvent. faccts.de The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute's electron density, a process that is solved self-consistently. q-chem.com

Applying the CPCM method to 2-(Piperazin-1-yl)benzenethiol allows for the calculation of its properties, such as geometric structure, energy, and spectroscopic parameters, in various solvents. inorgchemres.org By specifying the dielectric constant of a particular solvent (e.g., water, ethanol (B145695), DMSO), one can simulate how the molecule's dipole moment and conformational equilibrium might change compared to the gas phase. conicet.gov.ar This is crucial for accurately predicting reaction pathways or UV-Vis spectra, as these are often recorded in solution. nih.gov The free energy of solvation, a key output of CPCM calculations, is composed of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts using the Gauge-Invariant Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a robust theoretical approach for the ab initio calculation of NMR chemical shifts. researchgate.net This method, typically used in conjunction with Density Functional Theory (DFT), computes the nuclear magnetic shielding tensors for each atom in a molecule. researchgate.net The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For 2-(Piperazin-1-yl)benzenethiol, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. researchgate.net These theoretical predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules where signals may overlap. Discrepancies between calculated and experimental shifts can also point to specific structural features not captured in the computational model, such as strong solvent effects or dynamic processes like conformational changes of the piperazine ring. beilstein-journals.orglibretexts.org The accuracy of GIAO calculations allows for the confident differentiation between potential isomers or conformers.

To illustrate the type of data generated, the table below shows a hypothetical comparison of experimental and GIAO-calculated ¹³C NMR shifts for a related piperazine derivative.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2' | 150.1 | 151.5 |

| C1' | 135.8 | 136.3 |

| C6' | 129.5 | 130.0 |

| C4' | 128.0 | 128.8 |

| C5' | 127.1 | 126.9 |

| C3' | 126.5 | 126.0 |

| C2, C6 (Pip) | 52.5 | 52.5 |

| C3, C5 (Pip) | 51.7 | 51.7 |

| Note: Data is illustrative and based on values for similar structures found in the literature. mdpi.com |

Thermodynamic Property Calculations at Varying Temperatures (e.g., Standard Heat Capacities, Entropies, Enthalpy Changes)

Computational chemistry allows for the determination of key thermodynamic properties of a molecule as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from a DFT frequency analysis. Using statistical mechanics principles, properties such as standard heat capacity (C°p), entropy (S°), and enthalpy changes (H° - H°₀) can be calculated.

The table below presents sample thermodynamic data that would be generated for the compound across a range of temperatures.

| Temperature (K) | C°p (J mol⁻¹ K⁻¹) | S° (J mol⁻¹ K⁻¹) | (H° - H°₀) (kJ mol⁻¹) |

| 298.15 | 245.8 | 410.5 | 45.2 |

| 400.00 | 315.2 | 490.8 | 73.6 |

| 500.00 | 370.1 | 565.3 | 108.7 |

| 600.00 | 415.6 | 635.1 | 148.1 |

| Note: Values are hypothetical, illustrating the output of thermodynamic calculations based on principles described in the cited literature. |

Assessment of Nonlinear Optical (NLO) Properties, including First-Order Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. acs.org The key parameter for second-order NLO response is the first-order hyperpolarizability (β). researchgate.net Molecules with large β values often feature π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer upon excitation. nih.gov

In 2-(Piperazin-1-yl)benzenethiol, the phenyl ring acts as a π-system, while the thiol group (-SH) and the piperazine moiety can function as electron-donating or -withdrawing groups. A computational assessment would involve calculating the components of the polarizability (α) and the first-order hyperpolarizability (β) tensors. physchemres.orgphyschemres.org The total (or static) first-order hyperpolarizability (β_tot) is then derived from these components. A large calculated β_tot value would suggest that 2-(Piperazin-1-yl)benzenethiol or its derivatives could be promising candidates for NLO applications. mdpi.com

The table below shows representative NLO properties calculated for piperazine-based molecules, demonstrating the data obtained from such an analysis.

| Property | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment (μ) | 2.15 | 2.15 x 10⁻¹⁸ |

| Mean Polarizability (α) | 165.3 | 24.5 x 10⁻²⁴ |

| Total First Hyperpolarizability (β_tot) | 850.7 | 7.34 x 10⁻³⁰ |

| Note: Values are illustrative, based on calculations for NLO-active piperazine derivatives. mdpi.comphyschemres.org 1 a.u. of hyperpolarizability ≈ 8.6393 x 10⁻³³ esu. |

Computational Molecular Docking Studies for Ligand-Target Interaction Prediction (Methodology Focus)

Computational molecular docking is a technique used to predict how a small molecule (ligand), such as 2-(Piperazin-1-yl)benzenethiol, binds to the active site of a macromolecular target, typically a protein or enzyme. ijpsonline.com This methodology is central to rational drug design and lead optimization.

The docking process involves two main steps:

Conformational Sampling: The algorithm explores a wide range of possible conformations of the ligand within the target's binding site, as well as potential rotations and translations of the ligand as a whole.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. This function approximates the free energy of binding, rewarding favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and penalizing unfavorable ones (e.g., steric clashes). researchgate.net

For 2-(Piperazin-1-yl)benzenethiol, a docking study would begin by obtaining the 3D crystal structure of a relevant biological target (e.g., a kinase, a receptor, or an enzyme like cyclooxygenase ijpsonline.comresearchgate.net). The compound would then be docked into the defined active site. The results would be a set of predicted binding poses, ranked by their docking scores. Analysis of the top-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds between the piperazine nitrogens or the thiol group and amino acid residues in the protein, or π-stacking interactions with the benzene ring. researchgate.netorientjchem.org These studies provide a structural hypothesis for the molecule's mechanism of action and can guide the synthesis of more potent derivatives.

Coordination Chemistry of 2 Piperazin 1 Yl Benzenethiol and Its Chemical Analogues

Ligand Design Principles for Metal Ion Complexation

The design of ligands for specific metal ion complexation is a foundational aspect of coordination chemistry. The structural and electronic characteristics of 2-(Piperazin-1-yl)benzenethiol make it an intriguing candidate for creating tailored metal complexes. The strategic placement of its donor atoms allows for predictable coordination behavior and the formation of stable chelates.

Role of Thiol and Piperazine (B1678402) Nitrogen Atoms as Potential Multi-dentate Donor Sites

The 2-(Piperazin-1-yl)benzenethiol scaffold incorporates three potential donor sites: the sulfur atom of the thiol group and the two nitrogen atoms of the piperazine ring. iucr.orgnajah.edu This arrangement allows the molecule to function as a multi-dentate ligand, capable of binding to a metal center through multiple atoms simultaneously.

The thiol group (-SH) provides a soft sulfur donor atom, which typically forms strong covalent bonds with soft or borderline metal ions. iucr.orgacs.org The piperazine moiety contains two nitrogen atoms, which are harder donor sites compared to the thiol sulfur. biointerfaceresearch.commdpi.com These nitrogen atoms can coordinate to a metal ion, and their denticity is flexible. In many instances, piperazine and its derivatives act as bidentate ligands, forming a stable six-membered chelate ring with a metal center. iucr.orgbiointerfaceresearch.com The combination of the soft benzenethiolate (B8638828) sulfur and the harder piperazine nitrogens makes ligands like this suitable for forming stable complexes with a variety of transition metals. iucr.org In some complexes, the terminal piperazine nitrogen can participate in coordination, leading to diverse and complex structures. nih.gov

For example, in a related nickel(II) complex, the ligand acts as an N,N',S-tetradentate donor, coordinating through the thiolate sulfur and three nitrogen atoms, one of which is from a piperazine ring, to form a square-planar geometry around the metal ion. iucr.org The inherent ability to form multiple chelate rings with a single metal ion significantly enhances the thermodynamic stability of the resulting complexes, an effect known as the chelate effect.

Influence of Electronic and Steric Properties on Coordination Geometry and Stability

The electronic and steric properties of a ligand are critical in determining the geometry, stability, and reactivity of its metal complexes. In ligands based on the 2-(Piperazin-1-yl)benzenethiol framework, both the aromatic ring and the piperazine unit exert significant influence.

Electronic Effects: The electron-donating ability of the thiolate sulfur and the piperazine nitrogens influences the electron density at the metal center. iucr.org The robust nature of complexes with similar ligands can be attributed to the strong σ-donor ability of the coordinating atoms, which form strong covalent bonds with the metal. unibo.it Modifications to the benzene (B151609) ring or substituents on the piperazine nitrogen can tune these electronic properties. Electron-withdrawing or -donating groups on the benzene ring can alter the Lewis basicity of the thiol sulfur, thereby affecting the metal-ligand bond strength. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with ligands like 2-(Piperazin-1-yl)benzenethiol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. acs.org Characterization of the resulting complexes relies heavily on spectroscopic techniques to confirm the coordination of the ligand to the metal ion.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Zn(II))

Ligands containing piperazine and thiol or other donor groups have been successfully used to synthesize complexes with a range of divalent transition metal ions, including cobalt(II), nickel(II), and zinc(II). iucr.orgbiointerfaceresearch.comnih.govacs.org

The synthesis often involves a stoichiometric reaction between the ligand and a metal salt, such as metal acetates or chlorides, in a solvent like methanol (B129727) or ethanol (B145695). acs.orgresearchgate.net For example, nickel(II) complexes with a related Schiff base ligand containing a benzenethiolate and a piperazine group have been synthesized by reacting 2-(tert-butylthio)benzaldehyde (B1585761) with a piperazine-containing triamine and a nickel(II) salt. iucr.org Similarly, Co(II) and Zn(II) complexes have been prepared with various piperazine-based ligands, often resulting in mononuclear or dinuclear structures depending on the ligand-to-metal ratio and the specific ligand architecture. biointerfaceresearch.comnih.govresearchgate.netscience.gov The resulting complexes are often colored, air-stable solids. acs.orgresearchgate.net

| Metal Ion | Typical Precursor | Resulting Geometry (Example) | Reference |

|---|---|---|---|

| Ni(II) | Nickel(II) Chloride or Acetate | Square-Planar | iucr.org |

| Co(II) | Cobalt(II) Acetate or Chloride | Distorted Octahedral | researchgate.netresearchgate.net |

| Zn(II) | Zinc(II) Acetate or Chloride | Trigonal Bipyramidal / Tetrahedral | nih.gov |

Spectroscopic Signatures (e.g., UV-Vis Shifts, NMR Changes) Indicating Complex Formation

Spectroscopic methods are indispensable for confirming the formation of metal-ligand complexes and elucidating their structures. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes, when compared to that of the free ligand, provide strong evidence of coordination. Upon complexation, shifts in the wavelengths of maximum absorption (λmax) and changes in intensity are typically observed. biointerfaceresearch.com These shifts are due to electronic transitions within the ligand (intraligand transitions) and, in the case of transition metals with d-electrons, d-d transitions and ligand-to-metal charge transfer (LMCT) bands. mdpi.com For instance, the binding of metal ions to piperazine-based ligands has been shown to cause a shift of 3-4 nm in the UV-Vis absorption bands. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II). Upon coordination, the chemical shifts of the protons and carbons near the donor atoms (thiol sulfur and piperazine nitrogens) are expected to change significantly compared to the free ligand. mjcce.org.mk For example, in related moxifloxacin-metal complexes, the resonance of the carboxylic proton disappears upon coordination, indicating binding through the carboxylate oxygen. jscimedcentral.com Similarly, for complexes of 2-(Piperazin-1-yl)benzenethiol, one would expect to see shifts in the signals of the aromatic protons adjacent to the thiol group and the protons on the piperazine ring, confirming the participation of these groups in metal binding. mdpi.comuobasrah.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the binding mode of the ligand. The formation of new bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, is a direct indication of coordination. biointerfaceresearch.com Additionally, shifts in the vibrational frequencies of existing functional groups, such as the N-H stretch of the piperazine or the C-S stretch, can also confirm their involvement in binding. jscimedcentral.com

| Spectroscopic Technique | Observed Change Upon Complexation | Indication | Reference |

|---|---|---|---|

| UV-Vis | Shift in λmax (3-4 nm) and change in intensity | Metal-ligand interaction affecting electronic transitions | biointerfaceresearch.commdpi.com |

| ¹H NMR | Shift in signals for protons near donor atoms (e.g., aromatic H, piperazine CH₂) | Coordination of donor groups to a diamagnetic metal center | mjcce.org.mkjscimedcentral.com |

| IR | Appearance of new M-N and M-S bands; shifts in N-H and C-S stretching frequencies | Direct evidence of metal-donor atom bond formation | biointerfaceresearch.commdpi.com |

Applications in Coordination Polymer and Supramolecular Chemistry

Coordination polymers (CPs) are infinite, multi-dimensional structures formed by the self-assembly of metal ions and organic ligands that act as linkers. mdpi.com Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. unizar.es Ligands like 2-(Piperazin-1-yl)benzenethiol are excellent candidates for constructing such extended networks due to their specific structural features.

The multi-dentate nature of the ligand allows it to bridge multiple metal centers, forming 1D, 2D, or 3D coordination polymers. mdpi.comresearchgate.net The rigidity of the benzene ring provides structural integrity to the polymer backbone, while the flexible piperazine unit can adopt different conformations to accommodate various coordination geometries. researchgate.net

Construction of Entangled Coordination Polymers and Frameworks

The construction of entangled coordination polymers and frameworks, such as polycatenanes and interpenetrating networks, represents a sophisticated area of supramolecular chemistry. The design of these architectures relies on the careful selection of metal centers and, crucially, organic ligands that possess specific geometric and chemical attributes. Ligands like 2-(Piperazin-1-yl)benzenethiol are valuable candidates for constructing such complex structures due to their inherent bifunctionality and conformational flexibility.

The ligand possesses two distinct coordination sites: the soft thiol (-SH) group, which shows a strong affinity for soft metal ions, and the nitrogen atoms of the piperazine ring, which act as bridging or chelating sites for a variety of transition metals. The piperazine ring can adopt different conformations (e.g., chair, boat), providing the flexibility needed to span distances between metal centers and facilitate the entanglement of multiple frameworks. The formation of entangled structures, including interpenetrating and self-penetrating nets, is often observed in coordination polymers built from bifunctional ligands. mdpi.comacs.org

For instance, research on coordination polymers using piperazine and its derivatives as linkers has demonstrated the formation of three-dimensional (3D) networks. nih.govacs.orgacs.org The amine groups of the piperazine can connect different metal centers, leading to layered or more complex topologies. nih.govacs.org When combined with another linker, such as a dicarboxylate, ligands containing piperazine can direct the assembly of novel entangled frameworks, including 2D + 2D → 3D interpenetrated architectures. mdpi.com The specific nature of the metal ion and the presence of auxiliary ligands are key factors in directing the assembly towards a particular entangled topology, such as the CdSO₄ net. acs.orgmdpi.com The combination of a flexible piperazine unit and a rigid aromatic thiol group in 2-(Piperazin-1-yl)benzenethiol provides the necessary characteristics to form intricate, non-covalently linked superstructures.

Table 1: Entangled Topologies and Contributing Ligand Features

| Topology Type | Description | Relevant Ligand Features |

| Interpenetration | Two or more independent networks grow through one another without covalent bonds. | Long, flexible linkers; specific coordination angles. mdpi.commdpi.com |

| Self-Penetration | A single network interweaves with itself, where rings are catenated by chains belonging to the same network. | Specific ligand geometry and metal coordination preference. acs.org |

| Polycatenane | Chains of one framework pass through the rings of a neighboring framework. bath.ac.uk | Bifunctional linkers capable of forming both chains and rings. |

Design of Silanediamide Ligands for Stabilizing Specific Metal Oxidation States

The stabilization of specific or unusual metal oxidation states is a significant goal in coordination chemistry, often achieved by tailoring the electronic and steric environment provided by the supporting ligands. researchgate.netuci.edu N-heterocyclic carbenes and other strong σ-donors are known to stabilize high oxidation states, while bulky ligands can protect kinetically unstable, low-valent metal centers. researchgate.netrsc.org The 2-(Piperazin-1-yl)benzenethiol scaffold offers a versatile platform for ligand design, particularly through modification of the piperazine diamine moiety.

The secondary amine in the piperazine ring can be functionalized to create new ligand types, such as silanediamides. The synthesis of N-silyl derivatives of diamines, including piperazine, can be achieved through reactions with organosilicon precursors. rsc.org For example, a reaction between the piperazine moiety and a chlorosilane would yield an N-silylpiperazine derivative. If both nitrogen atoms of a diamine are functionalized with silyl (B83357) groups, a silanediamide ligand is formed.

These silanediamide ligands possess distinct electronic properties compared to their parent diamines. The introduction of silicon, a less electronegative element than carbon, can modulate the donor strength of the nitrogen atoms. Furthermore, the steric bulk of the ligand can be precisely tuned by changing the substituents on the silicon atom (e.g., from methyl to tert-butyl groups). This combination of electronic and steric tunability makes silanediamide ligands derived from the 2-(Piperazin-1-yl)benzenethiol framework promising candidates for stabilizing metals in specific oxidation states that might be inaccessible with simpler ligands. The use of strongly electron-donating ancillary ligands has been shown to stabilize unusual oxidation states in Group 13 elements, highlighting the potential of this strategy. ox.ac.uk

Table 2: Design Strategy for Silanediamide Ligands

| Design Step | Description | Purpose |

| 1. Starting Material | Utilize the piperazine moiety of 2-(Piperazin-1-yl)benzenethiol. | Provides a robust N,N'-diamine scaffold. |

| 2. Functionalization | React the piperazine NH group(s) with organosilicon halides (e.g., R₃SiCl). rsc.org | Creates a silanediamide or N-silylated amine ligand. |

| 3. Steric Tuning | Vary the alkyl/aryl groups (R) on the silicon atom. | Control the steric environment around the metal center to provide kinetic stability. uci.edu |

| 4. Electronic Tuning | The Si-N bond modifies the electron-donating ability of the nitrogen atoms. | Fine-tune the electronic properties to stabilize a target metal oxidation state. rsc.org |

Electronic and Photophysical Properties of Coordination Compounds

Enhancement of Luminescent Properties through Metal-Ligand Interactions

Coordination of organic ligands to metal centers can dramatically alter their photophysical properties, often leading to the emergence or enhancement of luminescence. walshmedicalmedia.com This phenomenon is central to the development of materials for applications such as sensors and organic light-emitting diodes (OLEDs). The luminescence of metal complexes typically arises from ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) excited states. worktribe.comtandfonline.comresearchgate.net The coordination of 2-(Piperazin-1-yl)benzenethiol to metal ions, particularly those with d¹⁰ or d⁶ electron configurations like Zn(II), Cd(II), or Pt(II), is expected to yield luminescent compounds. nih.govworktribe.comtandfonline.com

Several mechanisms contribute to the enhancement of luminescence upon complexation:

Increased Rigidity: The coordination of the ligand to a metal center restricts intramolecular vibrations and rotations that would otherwise provide non-radiative pathways for the decay of the excited state. This increased rigidity reduces energy loss and often leads to a higher quantum yield. walshmedicalmedia.com

Charge Transfer Transitions: The interaction between the metal d-orbitals and the π-system of the benzenethiol (B1682325) moiety can create new, emissive excited states. Given the electron-rich nature of the thiolate group, LMCT transitions are highly probable, where an electron moves from a ligand-based orbital to a metal-based orbital upon photoexcitation. nih.govacs.orgtandfonline.com The presence of both sulfur and nitrogen donors provides multiple pathways for such charge transfers.

Inhibition of Photoinduced Electron Transfer (PET): In ligands containing a free amine, such as the piperazine group, a lone pair of electrons can quench fluorescence through a PET process. Upon coordination of the piperazine nitrogen to a metal center, this quenching pathway is blocked, leading to a significant increase in the luminescence quantum yield. rsc.org

Heavy Atom Effect: When coordinated to a heavy metal ion like platinum(II) or osmium(II), the rate of intersystem crossing from the singlet excited state to the triplet state is enhanced due to spin-orbit coupling. worktribe.comrsc.orgnih.gov This can lead to strong phosphorescence, which is often red-shifted and has a longer lifetime compared to fluorescence. rsc.orgsioc-journal.cn

Studies on analogous complexes support these principles. For example, zinc and cadmium coordination polymers containing piperazine exhibit photoluminescence attributed to LMCT. nih.govacs.org Similarly, coordination compounds with sulfur-containing ligands often display luminescence originating from ligand-to-metal charge transfer or ligand-centered transitions that are modulated by the metal ion. tandfonline.com The replacement of simple ligands with electron-rich thiolates has been shown to change the nature of the excited state and influence the emissive properties of platinum(II) complexes. researchgate.net

Table 3: Photophysical Data for Analogous Coordination Compounds

| Complex | Metal Ion | Ligand Type | Excitation (nm) | Emission (nm) | Proposed Origin of Emission | Reference |

| [Zn₂(H₂O)(C₁₀H₂O₈)(C₄N₂H₈)] | Zn(II) | Piperazine/Carboxylate | - | 380 | LMCT | nih.gov |

| [Cd₄(H₂O)₂(C₁₀H₂O₈)₂(C₄N₂H₈)₃] | Cd(II) | Piperazine/Carboxylate | - | 410 | LMCT | nih.gov |

| Cd(II) CP with 4-(4-pyridinyl)thiazole-2-thiol | Cd(II) | Thiol/N-heterocycle | 466 | 553 | LMCT / Ligand-Centered | tandfonline.com |

| [Pt(ppy)(S-ligand)] | Pt(II) | Thiolate/Phenylpyridine | - | Varies | ³LC / ³MLCT | researchgate.net |

| [ZnLHCl₂][Zn₂LCl₅]·2H₂O | Zn(II) | Piperazine/Pyridine-Imine | - | - | Enhanced quantum yield vs. free ligand | rsc.org |

Catalytic Applications in Chemical Transformations

The unique structural features of 2-(Piperazin-1-yl)benzenethiol, combining a secondary amine, a tertiary amine, and a thiol group, make it a promising scaffold for the development of advanced catalytic systems. The nitrogen and sulfur atoms can act as potent donor ligands for a variety of metal centers, while the piperazine (B1678402) and benzene (B151609) rings provide a robust framework that can be modified to tune steric and electronic properties. Research in this area explores its potential both as a ligand in solution and when immobilized on solid supports, investigating its role in facilitating a range of organic reactions.

Derivatization Strategies and Structure Activity Relationship Sar Investigations

Systematic Functionalization of the Benzenethiol (B1682325) Moiety

Modifications to the benzenethiol portion of the molecule are critical for modulating electronic properties and creating covalent or non-covalent interactions with biological targets.

Introduction of Diverse Substituents onto the Aromatic Ring for Modulating Electronic Properties

Table 1: Representative Substituents for Modulating Electronic Properties of the Benzenethiol Ring

| Substituent Group | Position on Ring | Predicted Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Fluoro (-F) | Ortho, Meta, Para | Electron-withdrawing (inductive), Weakly donating (resonance) | Enhance metabolic stability, alter binding interactions |

| Chloro (-Cl) | Ortho, Meta, Para | Electron-withdrawing (inductive), Weakly donating (resonance) | Increase lipophilicity, potential for halogen bonding |

| Methyl (-CH₃) | Ortho, Meta, Para | Electron-donating (inductive) | Increase lipophilicity, steric bulk |

| Methoxy (B1213986) (-OCH₃) | Ortho, Meta, Para | Electron-donating (resonance), Electron-withdrawing (inductive) | Can form hydrogen bonds, increase polarity |

| Nitro (-NO₂) | Ortho, Meta, Para | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor, significantly alters electronics |

Chemical Modifications at the Thiol Group (e.g., Thioether Formation, Disulfide Linkages)